molecular formula C19H29IO2 B1226984 Ethyl 10-(2-iodophenyl)undecanoate CAS No. 1320-11-2

Ethyl 10-(2-iodophenyl)undecanoate

Cat. No. B1226984
CAS RN: 1320-11-2
M. Wt: 416.3 g/mol
InChI Key: IWRUDYQZPTVTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).
Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.

Scientific Research Applications

Synthesis and Chemical Properties

  • Studies have demonstrated various methods of synthesizing related fatty acid derivatives, which provide insights into the potential synthesis of Ethyl 10-(2-iodophenyl)undecanoate. For instance, Saeed et al. (1994) reported the synthesis of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and related compounds, highlighting methods that could potentially be applied to the synthesis of Ethyl 10-(2-iodophenyl)undecanoate (Saeed, Mustafa, Rauf, & Osman, 1994).

  • Ahmad et al. (2003) discussed the preparation of methyl 11-phenylseleno-10-acetamido- and ethyl phenylselenoethoxy fatty alkanoates, providing a framework for understanding the chemical behavior of similar compounds, which could inform the handling and application of Ethyl 10-(2-iodophenyl)undecanoate (Ahmad & Rauf, 2003).

Applications in Polymer Science and Material Chemistry

  • The research by Aaltonen and Löfgren (1997) on the functionalization of polyethylenes using various catalysts, including 10-undecen-1-ol, hints at the potential application of Ethyl 10-(2-iodophenyl)undecanoate in polymer science, particularly in modifying polyethylene properties (Aaltonen & Löfgren, 1997).

  • Sudhakaran et al. (2022) explored the transesterification of ethyl-10-undecenoate, derived from castor oil, for the synthesis of biobased polyesters. This study suggests a possible avenue for using Ethyl 10-(2-iodophenyl)undecanoate in creating environmentally friendly polymers (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).

Potential Use in Antioxidants and Corrosion Inhibitors

  • Takaoka, Takahashi, and Toyama (1968) synthesized various methyl-10, 11-diaryl-undecanoates and assessed their activity as antioxidants and corrosion inhibitors. This research might inform similar uses for Ethyl 10-(2-iodophenyl)undecanoate in industrial applications (Takaoka, Takahashi, & Toyama, 1968).

properties

CAS RN

1320-11-2

Product Name

Ethyl 10-(2-iodophenyl)undecanoate

Molecular Formula

C19H29IO2

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 10-(2-iodophenyl)undecanoate

InChI

InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3

InChI Key

IWRUDYQZPTVTPA-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I

Canonical SMILES

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I

boiling_point

196-198

Other CAS RN

99-79-6
1320-11-2

physical_description

Liquid

solubility

2.52e-05 g/L

synonyms

Ethiodan
Iodophendylate
Iofendylate
Ioglunide
Iophendylate
Isophendylate
Maiodil
Myodil
Panthopaque
Pantopaque

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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